Methyl 2-((furan-2-ylmethyl)amino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(furan-2-ylmethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-13(15)11-6-2-3-7-12(11)14-9-10-5-4-8-17-10/h2-8,14H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXBUBMKUSUBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Furan 2 Ylmethyl Amino Benzoate and Analogs
Direct Synthesis Approaches to the Core Structure
Direct synthesis methods focus on the formation of the target molecule, methyl 2-((furan-2-ylmethyl)amino)benzoate, by establishing the key ester and amine linkages in the final steps.
Esterification Reactions of 2-((furan-2-ylmethyl)amino)benzoic Acid
One of the most fundamental approaches to synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, 2-((furan-2-ylmethyl)amino)benzoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. masterorganicchemistry.commasterorganicchemistry.comyoutube.comkhanacademy.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used as the solvent. masterorganicchemistry.com
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. youtube.com
| Reaction | Reactants | Catalyst | Key Features |
| Fischer-Speier Esterification | 2-((furan-2-ylmethyl)amino)benzoic acid, Methanol | H₂SO₄ or TsOH | Reversible reaction; requires excess alcohol to drive equilibrium. |
Reductive Amination Sequences Involving Furfurylamine (B118560) and Benzoate (B1203000) Precursors
Reductive amination provides an alternative and powerful route to this compound. This two-step, one-pot process typically involves the reaction of an aldehyde or ketone with an amine to form an imine (Schiff base), which is then reduced in situ to the corresponding amine. mdpi.com In the context of synthesizing the target molecule, this would involve the reaction of furfural (B47365) with methyl anthranilate.
The initial step is the formation of a Schiff base, an imine, through the condensation of furfural and methyl anthranilate. scentspiracy.comrasayanjournal.co.in This reaction is often catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. scentspiracy.com
The subsequent reduction of the imine intermediate can be achieved using various reducing agents. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For industrial applications, catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst (e.g., nickel, palladium, rhodium) is often preferred. rsc.orgtaylorfrancis.com For example, a patent describes the synthesis of methyl N-methylanthranilate through the reductive alkylation of methyl anthranilate with formaldehyde (B43269) and hydrogen in the presence of a hydrogenation catalyst and an acid catalyst. google.com This process is analogous to the reductive amination of methyl anthranilate with furfural.
| Step | Reactants | Intermediate/Product | Key Features |
| 1. Imine Formation | Furfural, Methyl anthranilate | Schiff Base (Imine) | Acid-catalyzed condensation reaction. scentspiracy.com |
| 2. Reduction | Schiff Base, Reducing Agent (e.g., H₂/Catalyst, NaBH₄) | This compound | Reduction of the C=N double bond. |
Synthesis of Closely Related Furan-Substituted Aminobenzoate Derivatives
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. Several powerful synthetic methodologies can be employed to create a diverse library of these compounds.
Condensation Reactions with Furanic Aldehydes (e.g., furfural)
Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. The reaction of furanic aldehydes, such as furfural, with various amine-containing benzoate derivatives is a versatile method for synthesizing a range of furan-substituted aminobenzoates. rsc.orgmdpi.com
A primary example is the formation of a Schiff base (imine) through the condensation of furfural with an aminobenzoate ester. researchgate.netchemmethod.com This reaction is typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. The resulting imine itself can be a target molecule or can be further modified, for instance, by reduction to a secondary amine as discussed in the reductive amination section. A study on the synthesis of a citral-methylanthranilate Schiff base highlights the conditions and characterization of such condensation products. rasayanjournal.co.in
Furthermore, aldol-type condensation reactions can be employed to extend the carbon chain of furanic aldehydes before introducing the aminobenzoate moiety. For example, the aldol (B89426) condensation of furfural with acetone (B3395972) can produce intermediates that can then be further functionalized. rsc.org
Palladium-Catalyzed C-N Coupling Strategies for Aminated Systems
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.orgnih.gov This methodology is highly effective for the formation of the C-N bond between a furan (B31954) derivative and an aminobenzoate precursor. beilstein-journals.org
The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org For the synthesis of furan-substituted aminobenzoate derivatives, one could envision coupling a halogenated furan (e.g., 2-bromofuran) with an aminobenzoate ester, or conversely, coupling a halogenated benzoate (e.g., methyl 2-bromobenzoate) with an amine-substituted furan (e.g., furfurylamine).
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. beilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Halogenated Furan | Aminobenzoate Ester | Pd catalyst, Ligand, Base | Furan-substituted Aminobenzoate |
| Halogenated Benzoate | Furan-containing Amine | Pd catalyst, Ligand, Base | Furan-substituted Aminobenzoate |
Hydrosilylation of Imines Derived from Furanic Aldehydes and Amines
The hydrosilylation of imines is a mild and efficient method for the reduction of the C=N double bond to a C-N single bond, providing access to a wide range of secondary amines. rsc.orgrsc.orgchemistryviews.orgresearchgate.netchemistryviews.org This method is particularly useful for the synthesis of furan-substituted aminobenzoate derivatives, where the imine precursor is formed by the condensation of a furanic aldehyde (e.g., furfural) and an aminobenzoate ester.
The hydrosilylation reaction employs a silane (B1218182), such as phenylsilane (B129415) (PhSiH₃) or triethylsilane (Et₃SiH), as the reducing agent in the presence of a catalyst. researchgate.net While transition metal catalysts, such as those based on rhodium, iridium, and titanium, have been traditionally used, more recently, catalysts based on abundant and non-toxic main-group metals like calcium have been developed. rsc.orgrsc.org
A key advantage of this method is that the imine can often be generated in situ from the aldehyde and amine without the need for isolation, followed by the addition of the silane and catalyst in a one-pot procedure. rsc.orgrsc.org The mechanism of calcium-catalyzed hydrosilylation is proposed to involve the activation of the silane by the calcium catalyst. rsc.orgrsc.org
| Reaction | Substrate | Reducing Agent | Catalyst | Product |
| Imine Hydrosilylation | Imine from Furanic Aldehyde and Aminobenzoate | Silane (e.g., PhSiH₃) | Transition Metal or Main-Group Metal Complex | Furan-substituted Aminobenzoate |
Synthesis of Spirocyclic and Ligand Precursor Derivatives Incorporating Furan-2-ylmethyl Moieties
Information regarding the synthesis of spirocyclic and ligand precursor derivatives directly from this compound is not available in the surveyed scientific literature. General synthetic routes for analogous structures typically involve alternative starting materials and reaction pathways.
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR) for Functional Group Identification and Bond Characterization
A documented FT-IR spectrum, including specific absorption frequencies (cm⁻¹) for key functional groups such as the N-H bond, C=O of the ester, C-O-C of the furan (B31954) ring, and aromatic C-H bonds, could not be found.
Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis and Electronic Transitions
Information regarding the maximum absorption wavelengths (λmax) and corresponding molar absorptivity values, which describe the electronic transitions within the molecule's chromophores, is not available in the searched literature.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS):While the molecular formula (C₁₃H₁₃NO₃) and molecular weight (231.25 g/mol ) are known, specific HRMS data confirming the exact mass and detailing the characteristic fragmentation pattern of the molecule under ionization is not published.
Without access to primary research data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) Fragmentation Studies
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. In the analysis of Methyl 2-((furan-2-ylmethyl)amino)benzoate, a reversed-phase high-performance liquid chromatography (HPLC) method would typically be developed to achieve chromatographic separation from any impurities or starting materials.
Following separation, the compound is introduced into the mass spectrometer, where it is ionized, most commonly via electrospray ionization (ESI). The initial mass spectrometry scan (MS1) would confirm the presence of the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (231.25 g/mol ) plus the mass of a proton, yielding a peak at approximately m/z 232.26.
Tandem mass spectrometry (MS/MS) provides deeper structural insight by selecting the parent ion (m/z 232.26) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. Based on the known fragmentation of benzoate (B1203000) esters and furfurylamine (B118560) moieties, a plausible fragmentation pathway can be proposed. Key fragmentation events would likely include the cleavage of the benzylic C-N bond, the ester group, and rearrangements within the furan ring.
The primary fragments would arise from the most labile bonds. The bond between the furfuryl methylene (B1212753) group and the secondary amine is a likely point of initial cleavage, leading to the formation of the highly stable furfuryl cation. Another probable fragmentation pathway involves the loss of methanol (B129727) from the parent ion.
Table 1: Plausible MS/MS Fragmentation of this compound (Note: This table represents a theoretical fragmentation pattern based on chemical principles, as specific experimental data is not publicly available.)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 232.26 | 200.23 | CH₃OH (Methanol) | Ion resulting from loss of methanol |
| 232.26 | 134.13 | C₅H₅O (Furfuryl radical) | Methyl 2-aminobenzoate (B8764639) cation |
| 232.26 | 81.07 | C₈H₈NO₂ (Aminobenzoate radical) | Furfuryl cation |
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation.
While the specific crystal structure for this compound is not publicly documented, data from closely related structures, such as (E)-(furan-2-ylmethylidene)amino benzoate, can provide an example of the type of crystallographic information obtained from such an analysis. nih.gov This analysis reveals the crystal system, space group, and unit cell dimensions, which collectively describe the crystal lattice.
Table 2: Example Crystallographic Data for the Related Compound (E)-(furan-2-ylmethylidene)amino benzoate (Source: Crystallography Open Database, COD Number 2242279) nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 6.3414 |
| b (Å) | 9.1268 |
| c (Å) | 18.1423 |
| α (°) | 90 |
| β (°) | 95.634 |
| γ (°) | 90 |
This data allows for the construction of a detailed model of the molecule's conformation and how it packs within the crystal, revealing important non-covalent interactions like hydrogen bonding or π–π stacking that stabilize the crystal structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis serves as a crucial check of purity and verifies that the empirical formula of the synthesized compound matches the theoretical composition.
For this compound, with the molecular formula C₁₃H₁₃NO₃, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (231.25 g/mol ). cymitquimica.com An experimental analysis of a pure sample is expected to yield values that are in close agreement (typically within ±0.4%) with these calculated percentages, thereby confirming the elemental integrity of the compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 67.52 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 5.67 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.06 |
| Oxygen | O | 15.999 | 3 | 47.997 | 20.75 |
| Total | 231.251 | 100.00 |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations have become a common tool for studying the structural and electronic properties of organic compounds, offering insights that are complementary to experimental data. For Methyl 2-((furan-2-ylmethyl)amino)benzoate, DFT methods are employed to predict its molecular geometry, vibrational frequencies, electronic transitions, and reactivity. A popular functional used for such calculations on organic molecules is B3LYP, often paired with basis sets like 6-311+G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net
Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the molecular energy at various geometries and systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.
| Parameter | Bond | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|---|
| Benzene (B151609) Ring | C-C | ~1.39 | ~120 |
| Furan (B31954) Ring | C-C | ~1.36 - 1.43 | ~106 - 111 |
| C-O | ~1.36 | ||
| Amine Linker | C-N | ~1.38 - 1.45 | |
| Ester Group | C=O | ~1.21 | |
| C-O | ~1.34 |
DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational modes can be obtained. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other theoretical limitations. researchgate.net Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra.
The predicted vibrational spectrum of this compound allows for the assignment of specific spectral bands to particular molecular motions. This is invaluable for interpreting experimental IR and Raman data.
Key predicted vibrational modes include:
N-H Stretching: A prominent band is expected in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine N-H bond. Its exact position can be influenced by the strength of the intramolecular hydrogen bond.
C-H Stretching: Aromatic C-H stretching vibrations from the benzoate (B1203000) and furan rings are predicted to appear above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretches from the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups are expected just below 3000 cm⁻¹. udayton.edu
C=O Stretching: A very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is predicted in the region of 1680-1720 cm⁻¹. vscht.cz Intramolecular hydrogen bonding typically shifts this frequency to a lower wavenumber.
C=C and C-N Stretching: Vibrations associated with the C=C bonds in the aromatic rings are expected in the 1450-1600 cm⁻¹ range. researchgate.net C-N stretching vibrations are also found in this fingerprint region.
Furan Ring Vibrations: The furan ring has characteristic breathing and deformation modes, including a strong band around 830 cm⁻¹, which is a useful diagnostic frequency. udayton.edu
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | ~3400 | Medium |
| Aromatic C-H Stretch | Benzene/Furan Rings | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2850 - 3000 | Medium |
| C=O Stretch | Ester Carbonyl | ~1690 | Strong |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong |
| Furan Ring Mode | Furan | ~830 | Strong |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). nih.gov This method predicts the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations, often performed in both gas phase and with solvent models, can predict the UV-Vis spectrum. The predicted transitions are typically π→π* in nature, arising from the promotion of electrons from occupied π-orbitals to unoccupied π*-orbitals within the conjugated system formed by the furan and aminobenzoate moieties. globalresearchonline.net The calculations help identify which molecular orbitals are involved in the primary electronic transitions, providing a deeper understanding of the molecule's photophysical properties. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acadpubl.eu The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the carbonyl and furan ring, as well as the nitrogen atom. malayajournal.org
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are the most likely sites for nucleophilic attack. The hydrogen atom of the N-H group is expected to be a primary positive site, making it a potential hydrogen bond donor. malayajournal.org
Green Regions: Represent areas of neutral or near-zero potential.
The MEP surface analysis for this compound highlights the carbonyl oxygen and the furan oxygen as primary centers for electrophilic interaction, while the amine hydrogen is the most significant site for nucleophilic interaction. acadpubl.eu
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller gap suggests higher reactivity.
For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals.
HOMO: The HOMO is expected to be primarily localized on the electron-rich parts of the molecule, namely the aminobenzoate ring and the furan ring. The nitrogen and oxygen atoms contribute significantly to this orbital. researchgate.net
LUMO: The LUMO is typically distributed over the conjugated π-system, particularly the benzoate ester portion of the molecule, which acts as the electron-accepting moiety. acadpubl.eu
The HOMO-LUMO energy gap is a predictor of the molecule's electronic transport properties and its ability to undergo charge transfer. nih.gov
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Data from a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, which shares the furan-ylmethyl moiety and provides an illustrative example of typical energy values. acadpubl.eu
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations in Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. Instead of studying this compound in isolation, QSAR analysis requires a dataset of structurally analogous compounds with measured activity values.
The process involves several key steps:
Data Set Selection: A series of compounds with a common structural scaffold but varied substituents is chosen. For example, analogs of this compound could be synthesized with different groups on the furan or benzoate rings.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal validation (e.g., cross-validation) and external validation with a separate test set of compounds not used in model development. researchgate.net
For a series of [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives, which contain a furan ring, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA) have been successfully developed. researchgate.net Such models can provide 3D contour maps that visualize the regions around the molecular scaffold where steric bulk, positive or negative charge, or hydrophobic character would enhance or diminish activity. This information is highly valuable for the rational design of new, more potent analogs.
Molecular Docking Simulations to Investigate Binding Mode Hypotheses with Macromolecular Targets
Extensive literature searches did not yield specific molecular docking studies for the compound this compound. Computational investigations into its binding mode and interactions with specific macromolecular targets have not been published in the available scientific literature.
However, the scientific community frequently employs molecular docking simulations to study analogous compounds, namely derivatives of furan and methyl benzoate, as well as Schiff bases, to predict their interactions with biological targets. These studies can offer valuable insights into the potential binding behavior of this compound.
For instance, molecular docking studies on various furan-containing compounds have been conducted to explore their potential as inhibitors of enzymes such as those from Escherichia coli and glucosamine-6-phosphate synthase. These studies often reveal key interactions, such as hydrogen bonding and pi-pi stacking, between the furan moiety and amino acid residues within the active site of these proteins.
Similarly, analogs of methyl benzoate have been the subject of docking studies to investigate their binding to targets like DNA methyltransferase 1. These computational models help in understanding how the methyl benzoate scaffold orients itself within a binding pocket and which functional groups are critical for interaction.
Furthermore, Schiff bases derived from furfural (B47365) have been docked against various protein targets to predict their binding affinities and modes of action. These simulations are instrumental in rationalizing the biological activity of this class of compounds and in guiding the design of new, more potent derivatives.
While these studies on related structures provide a foundation for hypothesizing the potential interactions of this compound, it is crucial to emphasize that these are extrapolations. Dedicated molecular docking simulations on this compound are necessary to elucidate its specific binding modes with any given macromolecular target. Without such direct computational evidence, any discussion of its binding hypotheses remains speculative.
Chemical Reactivity and Derivatization Pathways
Reactions at the Secondary Amine Nitrogen: Formation of Schiff Bases and Further Functionalization
The secondary amine nitrogen in Methyl 2-((furan-2-ylmethyl)amino)benzoate is a key site for functionalization. While the direct condensation of a secondary amine with a carbonyl compound like an aldehyde or ketone does not form a traditional Schiff base (which contains a C=N double bond), the constituent primary amines readily undergo this reaction. nih.govamazonaws.comsaspublishers.com Schiff bases, or azomethines, are typically synthesized through the condensation of primary amines with active carbonyl groups. amazonaws.com For instance, Schiff bases can be derived from the reaction of 2-aminobenzamide (B116534) with furan-2-carboxaldehyde or from furfural (B47365) and sulfanilamide. nih.gov
The reactivity of related primary amines highlights a significant derivatization pathway for this class of compounds. The condensation reaction between an amine and a carbonyl compound is a versatile method for creating Schiff base ligands that can form stable complexes with a majority of transition metals. xisdxjxsu.asia These reactions often occur under acidic or basic conditions or with heating. saspublishers.com The resulting imine group (-C=N-) is crucial for coordination with metal ions and is a cornerstone of the biological activity of many such compounds. xisdxjxsu.asia
Transformations of the Ester Group (e.g., Hydrolysis, Transesterification)
The methyl ester group is susceptible to transformations such as hydrolysis and transesterification. The hydrolysis of 2-aminobenzoate (B8764639) esters is notably influenced by the adjacent amino group. nih.gov
Hydrolysis: The hydrolysis of esters can be catalyzed by acid, base, or, in this case, intramolecularly. For 2-aminobenzoate esters, the process is significantly accelerated by intramolecular general base catalysis from the neighboring amine group. nih.gov This reaction pathway is pH-independent between pH 4 and 8. nih.gov The rate enhancements for this intramolecularly catalyzed hydrolysis are 50- to 100-fold compared to the hydrolysis of corresponding para-substituted or simple benzoate (B1203000) esters. nih.gov At high temperatures (200–300 °C), the hydrolysis and saponification of methyl benzoates can be achieved even with sterically hindered substrates.
Transesterification: Transesterification, the conversion of one ester to another by reaction with an alcohol, is another key transformation. This reaction can be catalyzed by catalysts such as Scandium(III) triflate (Sc(OTf)3) in boiling alcohols, allowing for the preparation of various other esters. organic-chemistry.org
| Ester Type | Conditions | Key Findings | Reference |
|---|---|---|---|
| 2-Aminobenzoate Esters | pH 4-8, 50 °C in H₂O | Intramolecular general base catalysis by the amine group; 50-100x rate enhancement. | nih.gov |
| Substituted Methyl Benzoates | pH 3-10, aqueous solution | Hydroxide ion addition to the carbonyl is the dominant mechanism at pH > 5. | oieau.fr |
| Sterically Hindered Methyl Benzoates | High Temperature Water (200–300 °C), with or without 2% KOH | Quantitative saponification can be achieved in 30 minutes. |
Reactivity of the Furan (B31954) Ring in Substitution or Ring-Opening Reactions
The furan ring is an electron-rich aromatic system that readily participates in electrophilic substitution and can undergo ring-opening reactions under specific conditions.
Electrophilic Substitution: Furan is more reactive towards electrophiles than benzene (B151609). pearson.com Electrophilic aromatic substitution on the furan ring preferentially occurs at the 2-position (alpha position), as the carbocation intermediate formed during the attack at this position is more stabilized by resonance. pearson.compearson.com Common electrophilic substitution reactions for furan include nitration, bromination, and formylation. numberanalytics.com Since the 2-position of the furan ring in the title compound is already substituted with the methyleneamino group, further substitutions would be directed to other available positions on the ring, primarily the 5-position.
Ring-Opening Reactions: The furan ring can be opened under catalytic conditions. Brønsted acids, such as hydrochloric acid, can catalyze the ring-opening of substituted furans under relatively mild conditions (e.g., 80 °C). rsc.org The substituents on the furan ring have a significant influence on this reactivity. rsc.org Lewis acids like FeCl₃ have also been used to catalyze furan ring-opening reactions for the synthesis of dicarbonyl compounds. rsc.org These reactions demonstrate a pathway to convert the cyclic furan moiety into linear, functionalized structures.
Photochemical Reactivity and Degradation Pathways, including Hydrolysis and Substitution Processes
Furan derivatives exhibit notable photochemical reactivity, which can lead to isomerization, cycloaddition, and degradation. netsci-journal.comresearchgate.net Upon UV irradiation, furan compounds can undergo complex transformations. The photolysis of furan can lead to the formation of cyclopropene (B1174273) derivatives via a biradical intermediate. netsci-journal.com
For furan derivatives with conjugated systems, such as a C=C double bond adjacent to the ring, near-UV irradiation can induce dimerization through a [π2 + π2] cycloaddition reaction. researchgate.net In dilute solutions, these excited species may undergo trans-cis isomerization instead. researchgate.net
The photodegradation of more complex furan-containing molecules, like the drug nitrofurantoin, proceeds through pathways that include photoisomerization followed by photohydrolysis. researchgate.net This suggests that under UV light, this compound could potentially degrade via hydrolysis of the ester group or other bond cleavages. The likelihood of photodegradation can be influenced by molecular properties such as the band gap energy. acs.org
Coordination Chemistry: this compound as a Potential Ligand
This compound possesses multiple potential donor atoms—the secondary amine nitrogen, the ester carbonyl oxygen, and the furan ring oxygen—making it a candidate for acting as a ligand in coordination chemistry. While it is not a pre-formed Schiff base, its structure is analogous to ligands used to create complexes with various transition metals. xisdxjxsu.asiaresearchgate.net Such ligands are often bidentate or tridentate. nih.govresearchgate.net The title compound could potentially act as a bidentate ligand, coordinating to a metal center through the amine nitrogen and the carbonyl oxygen, forming a stable chelate ring.
The synthesis of transition metal complexes with this type of ligand typically involves reacting the ligand with a metal salt (e.g., acetate, chloride, or dihydrate salts of Cu(II), Co(II), Ni(II), or Zn(II)) in a suitable solvent like ethanol (B145695) or methanol (B129727). saspublishers.comnih.govmdpi.com The reaction mixture is often heated under reflux to facilitate complex formation. nih.gov
Based on related structures, if this compound acts as a bidentate N,O-donor ligand, it could form complexes with a 1:2 metal-to-ligand stoichiometric ratio. nih.gov In such cases, the metal ion would be coordinated by two ligand molecules. For a six-coordinate metal ion, this would likely result in a distorted octahedral geometry. researchgate.netuobaghdad.edu.iq For example, a cobalt(III) complex with a similar bidentate N,O-donor Schiff base ligand derived from furfurylamine (B118560) adopts a distorted octahedral coordination sphere. researchgate.net
The coordination of this compound to a metal ion would be expected to produce distinct changes in its spectroscopic signatures, particularly in the infrared (IR) spectrum.
| Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination | Reason for Shift |
|---|---|---|---|
| ν(N-H) stretch | ~3300-3400 cm⁻¹ | Shift to lower frequency | Coordination of N atom weakens the N-H bond. |
| ν(C=O) stretch (ester) | ~1720-1700 cm⁻¹ | Shift to lower frequency | Coordination of carbonyl oxygen weakens the C=O bond. |
| ν(M-N) vibration | N/A | Appearance of new band (~400-500 cm⁻¹) | Formation of a new metal-nitrogen bond. |
| ν(M-O) vibration | N/A | Appearance of new band (~500-600 cm⁻¹) | Formation of a new metal-oxygen bond. |
Studies on analogous Schiff base complexes provide evidence for these interactions. For instance, the coordination of the azomethine nitrogen in furan-based Schiff bases is confirmed by a shift of the ν(C=N) band to a lower frequency in the IR spectra of the metal complexes. iosrjournals.org Similarly, coordination through a deprotonated enolized carbonyl oxygen is also well-documented for related ligands. nih.gov The formation of new, weaker bands in the far-IR region, attributable to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, would provide direct evidence of coordination. nih.gov
Chelation Modes and Stability Studies of Derived Complexes
The coordination chemistry of this compound is dictated by the presence of multiple potential donor atoms: the secondary amine nitrogen, the carbonyl oxygen of the ester group, and the oxygen atom of the furan ring. While specific studies on the chelation of this exact ligand are not extensively documented, its coordination behavior can be inferred from the known reactivity of its constituent functional moieties, namely the N-substituted anthranilate framework and the furan ring.
Complexes derived from this ligand can exhibit various chelation modes, primarily dictated by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. The secondary amine and the ester carbonyl group are positioned to form a stable chelate ring with a metal center. Anthranilic acid and its derivatives are well-known for their ability to form complexes with transition metals through the amino and carboxyl groups. nih.govresearchgate.net
Potential Chelation Modes
The versatility of this compound as a ligand allows for several potential modes of coordination with metal ions. The most probable modes involve the nitrogen of the secondary amine and the oxygen atoms from the carbonyl and furan groups.
One likely chelation mode is as a bidentate ligand, utilizing the secondary amine nitrogen and the carbonyl oxygen of the methyl ester. This N,O-bidentate chelation is a common feature in complexes of N-substituted anthranilate derivatives and would lead to the formation of a six-membered chelate ring, which is generally stable. mdpi.com
Another possibility is the involvement of the furan oxygen in coordination. Furan itself can coordinate to metal centers, although this interaction is generally weaker than that of amine or carbonyl donors. acs.orgsc.edu In a tridentate chelation mode, the ligand could coordinate through the secondary amine nitrogen, the carbonyl oxygen, and the furan oxygen. The feasibility of this mode would depend on the stereochemical preferences of the metal ion and the flexibility of the furan-2-ylmethyl group.
The potential coordination behavior is summarized in the table below:
| Potential Donor Atoms | Chelation Mode | Potential Chelate Ring Size |
| Secondary Amine (N), Carbonyl (O) | Bidentate (N,O) | 6-membered |
| Secondary Amine (N), Furan (O) | Bidentate (N,O) | Variable |
| Secondary Amine (N), Carbonyl (O), Furan (O) | Tridentate (N,O,O) | Multiple rings |
Stability of Derived Complexes
The nature of the donor atoms—nitrogen and oxygen—classifies this ligand as a hard-to-borderline donor, suggesting it would form more stable complexes with hard or borderline Lewis acidic metal ions. The stability of the resulting complexes would also be influenced by the size of the chelate ring. The formation of a six-membered ring via N,O-bidentate chelation is generally favorable.
Role in Advanced Organic Synthesis
Precursor in the Synthesis of Diverse Chemical Libraries
The structure of Methyl 2-((furan-2-ylmethyl)amino)benzoate is well-suited for its use as a scaffold in combinatorial chemistry and the generation of diverse chemical libraries. Such libraries are instrumental in drug discovery and materials science for screening and identifying compounds with desired biological activities or physical properties. The anthranilate portion of the molecule is a common precursor for the synthesis of quinazolinones and other related heterocyclic systems, which are known to be privileged structures in medicinal chemistry.
Researchers have utilized analogous N-substituted anthranilates in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, to rapidly generate molecular diversity. By varying the other components in these one-pot reactions, a large number of distinct products can be synthesized from a single core structure. The furan (B31954) ring in this compound offers an additional point of diversification. It can undergo various transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, further expanding the chemical space accessible from this precursor.
Table 1: Potential Library Generation from this compound
| Reaction Type | Reacting Moiety | Potential Products |
|---|---|---|
| Cyclocondensation | Anthranilate | Quinazolinones, Benzodiazepines |
| Multicomponent Reactions | Amine, Ester | Highly substituted diamides |
| Diels-Alder Reaction | Furan Ring | Substituted oxabicycles |
Building Block for Complex Polyheterocyclic Systems and Designed Architectures
The compound serves as a critical building block for the synthesis of complex polyheterocyclic systems. These are molecules containing multiple interconnected ring structures, often incorporating different heteroatoms, which are of significant interest due to their prevalence in natural products and pharmacologically active compounds.
The secondary amine and the methyl ester of this compound can be induced to react intramolecularly or with other bifunctional reagents to form fused heterocyclic systems. For instance, condensation reactions can lead to the formation of furan-fused benzodiazepine (B76468) or quinazoline (B50416) derivatives. The strategic placement of the furan ring allows for the creation of unique, three-dimensional architectures that are often difficult to synthesize through other methods. The furan itself can be considered a masked diene, which can be unraveled through specific reactions to participate in further cyclizations, leading to highly complex molecular frameworks.
Synthetic Intermediate in Methodological Development and Catalyst Applications
Beyond its role as a building block, this compound and its derivatives are valuable as synthetic intermediates in the development of new synthetic methodologies. For example, the N-H bond of the secondary amine and the adjacent aromatic C-H bonds are potential sites for activation in transition-metal-catalyzed cross-coupling and C-H functionalization reactions. Developing new methods to selectively modify these positions can provide novel routes to previously inaccessible compounds.
Furthermore, the structure is suitable for modification into specialized ligands for catalysis. The nitrogen and the oxygen atoms of the furan and ester groups can act as coordination sites for metal ions. By chemically modifying the basic scaffold, chiral ligands can be prepared. These ligands can then be complexed with transition metals like palladium, rhodium, or copper to create catalysts for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The development of such catalysts is a key area of modern chemical research, and intermediates like this compound provide a readily accessible platform for ligand design and synthesis.
Future Research Perspectives
Development of Green Chemistry Approaches for Synthesis with Enhanced Atom Economy
The synthesis of Methyl 2-((furan-2-ylmethyl)amino)benzoate is conventionally approached through reductive amination. This process typically involves the reaction of Methyl 2-aminobenzoate (B8764639) with furfural (B47365), followed by reduction of the intermediate imine. While effective, this pathway presents opportunities for improvement through the principles of green chemistry. Future research should focus on developing synthetic protocols that are not only efficient but also environmentally benign. rsc.org
A key area for development is the replacement of conventional reducing agents, such as sodium borohydride (B1222165), with greener alternatives. Catalytic hydrogenation using molecular hydrogen over a heterogeneous catalyst (e.g., Pd/C, Rh/Al2O3) is a promising approach. rsc.org This method offers high atom economy as the only byproduct is water. Further research could explore the use of non-noble metal catalysts to enhance sustainability and reduce costs. mdpi.com
The choice of solvent is another critical factor. Many traditional organic solvents are volatile and toxic. Future studies should investigate the use of greener solvents like water, supercritical fluids, or bio-derived solvents. Performing the reaction under solvent-free conditions is another attractive possibility that would significantly improve the environmental footprint of the synthesis.
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to green chemistry. The theoretical atom economy for the synthesis of this compound via reductive amination can be calculated to highlight the efficiency of different synthetic routes.
Table 1: Theoretical Atom Economy Calculation
| Reactant | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| Methyl 2-aminobenzoate | C8H9NO2 | 151.16 |
| Furfural | C5H4O2 | 96.08 |
Product: this compound (C13H13NO3, Molar Mass = 231.25 g/mol) Byproduct: Water (H2O, Molar Mass = 18.02 g/mol)
Calculation:
Total Mass of Reactants: 151.16 + 96.08 = 247.24 g/mol
Mass of Desired Product: 231.25 g/mol
Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100
Atom Economy (%) = (231.25 / 247.24) x 100 ≈ 93.53%
Advanced Characterization Utilizing Emerging Spectroscopic and Analytical Techniques
While standard spectroscopic techniques such as 1H NMR, 13C NMR, and FT-IR are essential for routine characterization, a deeper understanding of the structural and electronic properties of this compound requires the application of more advanced methods.
Future research should employ two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals. nih.gov This is particularly important for confirming the connectivity between the furan (B31954) and benzoate (B1203000) moieties.
Table 2: Predicted 1H and 13C NMR Chemical Shifts
| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| Benzoate Ring Protons | 6.5 - 8.0 | 110 - 150 |
| Furan Ring Protons | 6.0 - 7.5 | 105 - 155 |
| Methylene (B1212753) Protons (-CH2-) | ~4.5 | ~40 |
| Methyl Protons (-OCH3) | ~3.8 | ~51 |
| Amine Proton (-NH-) | Broad, variable | N/A |
For the solid-state characterization, single-crystal X-ray diffraction would provide definitive information on the molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. This technique is invaluable for understanding the packing of molecules in the solid state, which can influence physical properties.
Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are necessary for confirming the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) could be used to study the fragmentation patterns of the molecule, providing further structural insights.
Deepening Mechanistic Understanding through Integrated Experimental and Computational Studies
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and exploring new reactivity. An integrated approach combining experimental and computational methods will be most effective.
Experimentally, kinetic studies can be performed to determine reaction orders, activation energies, and the influence of catalysts. In-situ spectroscopic techniques, such as ReactIR, can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable mechanistic data. Isotope labeling studies, for instance, using deuterated furfural, could help elucidate the specific pathways of bond formation and cleavage. mdpi.com
Computationally, Density Functional Theory (DFT) has proven to be a powerful tool for investigating reaction mechanisms. rsc.orgrsc.org DFT calculations can be used to:
Model the geometries of reactants, transition states, and products.
Calculate the energy barriers for different reaction pathways.
Elucidate the role of catalysts and solvents in the reaction. nih.gov
By combining experimental kinetic data with computed energy profiles, a detailed and validated understanding of the reaction mechanism can be achieved. This integrated approach can be applied to study the initial reductive amination synthesis and any subsequent functionalization reactions. nih.govscholaris.ca
Exploration of Novel Reactivity and Functionalization for Expanded Chemical Utility
This compound possesses several reactive sites that can be exploited for further chemical transformations, making it a versatile building block for the synthesis of more complex molecules.
The Furan Ring: The furan moiety is known to participate in a variety of reactions. acs.org It can act as a diene in Diels-Alder reactions, providing access to complex polycyclic structures. wikipedia.org It is also susceptible to electrophilic substitution, although it is less aromatic and more reactive than benzene (B151609). numberanalytics.com Future research could explore reactions such as nitration, halogenation, and Friedel-Crafts acylation on the furan ring. Oxidative ring-opening of the furan could also lead to valuable dicarbonyl compounds. acs.org
The Benzene Ring: The aminobenzoate portion of the molecule can undergo electrophilic aromatic substitution. The directing effects of the amino and ester groups will influence the position of substitution, offering pathways to a range of substituted derivatives.
The Amine and Ester Groups: The secondary amine can be further alkylated, acylated, or used as a directing group in C-H activation reactions. researchgate.net The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. Reduction of the ester would yield the corresponding alcohol.
Intramolecular Cyclization: The proximity of the functional groups in this compound creates opportunities for intramolecular cyclization reactions to form novel heterocyclic systems. beilstein-journals.orgnih.gov For example, under appropriate conditions, cyclization could occur between the furan ring and the benzoate ring, or involving the amine linkage.
Exploring these novel reactions will expand the chemical utility of this compound and open up new avenues for the synthesis of potentially biologically active compounds and functional materials.
Q & A
Q. What are the established synthetic routes for Methyl 2-((furan-2-ylmethyl)amino)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves reductive amination or nucleophilic substitution. A common approach is reacting methyl anthranilate (methyl 2-aminobenzoate) with furfuryl aldehyde or its derivatives under reducing conditions (e.g., NaBH₃CN) or via a Schiff base intermediate . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Lewis acids like ZnCl₂ may improve yields for imine formation.
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
Evidence from related compounds (e.g., Methyl 2-[(4-Methylpentan-2-yl)amino]benzoate) highlights column chromatography (silica gel, ethyl acetate/hexane) as a standard purification method .
Q. How can the structural identity of this compound be confirmed?
A multi-technique approach is critical:
- NMR : ¹H and ¹³C NMR confirm the presence of the furan methylene group (δ ~4.3 ppm for –CH₂–) and benzoate carbonyl (δ ~168 ppm) .
- HR-MS : Exact mass analysis verifies the molecular ion (C₁₃H₁₃NO₃, theoretical m/z 231.0895).
- X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) resolve bond lengths and angles, particularly the planar amide linkage .
Q. What analytical methods are recommended for characterizing purity and stability?
- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water) or GC-MS detects impurities (<0.5% threshold) .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using UV-Vis or LC-MS. Hydrolytic stability in buffers (pH 2–9) identifies labile groups (e.g., ester or amide bonds) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Stoichiometric control : Maintain a 1:1.2 molar ratio of methyl anthranilate to furfuryl halide to minimize unreacted starting material.
- Batch consistency : Use freshly distilled solvents (e.g., THF) to avoid peroxide interference.
- Documentation : Report Rf values (TLC) and spectroscopic benchmarks for cross-lab validation .
Advanced Research Questions
Q. How can mechanistic insights into the amidation/esterification steps be investigated?
- Kinetic studies : Use in situ FTIR to track carbonyl group consumption during reactions.
- Isotopic labeling : ¹⁵N-labeled methyl anthranilate reveals nucleophilic attack pathways via 2D NMR .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for imine formation .
Q. What strategies resolve contradictions between spectral data and crystallographic results?
- Dynamic vs. static structures : NMR captures solution-state conformers, while X-ray shows solid-state packing. For example, furan ring puckering in crystals may differ from solution .
- Multi-temperature NMR : Variable-temperature experiments (e.g., –40°C to 80°C) identify fluxional behavior.
- Cross-validation : Compare IR carbonyl stretches (~1700 cm⁻¹) with crystallographic bond lengths .
Q. How can structure-activity relationships (SAR) be explored for bioactivity?
- Derivatization : Modify the furan (e.g., bromination at C5) or benzoate (e.g., nitro substitution) to assess pesticidal or antimicrobial activity .
- In silico docking : Use AutoDock Vina to predict binding to herbicide targets (e.g., acetolactate synthase) based on sulfonylurea analogs .
- In vitro assays : Test herbicidal efficacy on Arabidopsis thaliana or antifungal activity via microbroth dilution (MIC values) .
Q. What are the computational and experimental approaches to assess toxicity?
- ADMET prediction : SwissADME estimates bioavailability and hepatotoxicity risks.
- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition assays align with OECD guidelines .
- Metabolite profiling : LC-HRMS identifies oxidative metabolites (e.g., hydroxylated furan) in liver microsomes .
Q. How can degradation pathways under environmental conditions be studied?
- Photolysis : Expose to UV light (254 nm) and track breakdown products via GC-MS. The furan ring is prone to photo-oxidation .
- Hydrolysis : Monitor ester bond cleavage in aqueous buffers (pH 7.4, 37°C) using ¹H NMR .
- Soil metabolism : Radiolabeled ¹⁴C studies quantify mineralization to CO₂ in loam soil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
